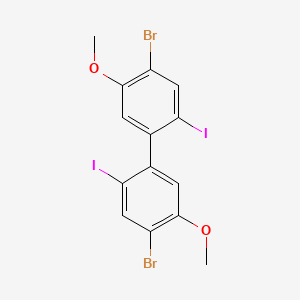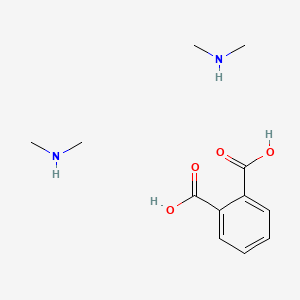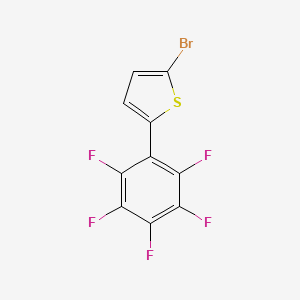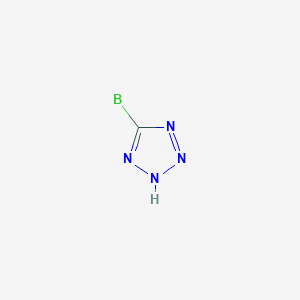![molecular formula C7H6O4 B14256177 2,4,6,9-tetraoxatricyclo[6.3.0.01,5]undeca-7,10-diene CAS No. 450396-40-4](/img/structure/B14256177.png)
2,4,6,9-tetraoxatricyclo[6.3.0.01,5]undeca-7,10-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6,9-tetraoxatricyclo[63001,5]undeca-7,10-diene is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
The synthesis of 2,4,6,9-tetraoxatricyclo[6.3.0.01,5]undeca-7,10-diene typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes with sodium hydroxide . The reaction conditions often require precise control of temperature and pH to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve the use of advanced catalytic processes to enhance efficiency and scalability.
Chemical Reactions Analysis
2,4,6,9-tetraoxatricyclo[6.3.0.01,5]undeca-7,10-diene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace one of the functional groups in the compound. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2,4,6,9-tetraoxatricyclo[6.3.0.01,5]undeca-7,10-diene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism by which 2,4,6,9-tetraoxatricyclo[6.3.0.01,5]undeca-7,10-diene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
2,4,6,9-tetraoxatricyclo[6.3.0.01,5]undeca-7,10-diene can be compared with similar compounds such as:
Tricyclo[5.4.0.0(2,8)]undec-9-ene: Similar tricyclic structure but different functional groups.
endo,endo-Tetracyclo[6.2.1.1(3,6).0(2,7)]dodeca-4,9-diene: Another tricyclic compound with distinct chemical properties
Properties
CAS No. |
450396-40-4 |
|---|---|
Molecular Formula |
C7H6O4 |
Molecular Weight |
154.12 g/mol |
IUPAC Name |
2,4,6,9-tetraoxatricyclo[6.3.0.01,5]undeca-7,10-diene |
InChI |
InChI=1S/C7H6O4/c1-2-8-5-3-9-6-7(1,5)11-4-10-6/h1-3,6H,4H2 |
InChI Key |
WOUKQDPWFVHRHK-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2C3(O1)C=COC3=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[({2-[(2-Hydroxyethyl)(methyl)amino]ethyl}sulfanyl)methyl]prop-2-enoic acid](/img/structure/B14256096.png)
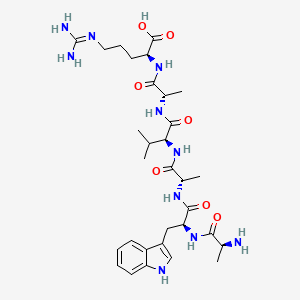
![Hexanamide, N-[5-hydroxy-1-(phenylmethyl)pentyl]-](/img/structure/B14256106.png)
![2,3-Dimethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol](/img/structure/B14256107.png)

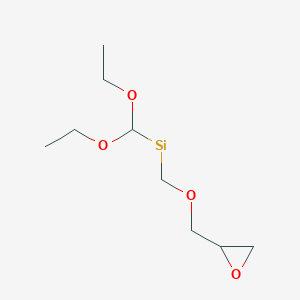
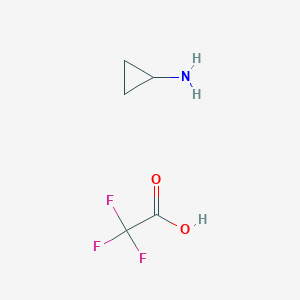
![5-[2,2'-Bithiophen]-5-yl-2'-deoxyuridine](/img/structure/B14256131.png)
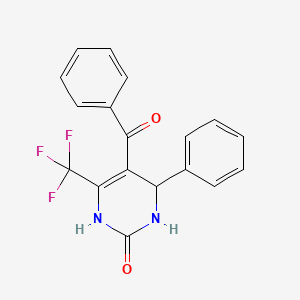
![1,2-Benzenedicarbonitrile, 4,5-bis[[2-(dimethylamino)ethyl]thio]-](/img/structure/B14256137.png)
